Chloramphenicol glucuronide
Overview
Description
Chloramphenicol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C17H20Cl2N2O11 and its molecular weight is 499.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Detection
Metabolism in Animals and Humans : Chloramphenicol is extensively metabolized, with chloramphenicol glucuronide being identified as the principal metabolic product. This metabolism has been studied in various animals and humans, revealing the significant role of glucuronide conjugation in the detoxification process (Dill, Thompson, Fisken, & Glazko, 1960).
Detection in Various Substances : Advanced methods have been developed to detect chloramphenicol and this compound residues in diverse materials like poultry, honey, prawn, and milk. This has significant implications for food safety and regulatory monitoring (Ferguson et al., 2005).
Pharmacokinetics and Clinical Implications
Newborns vs Adults : The glucuronide conjugation mechanism is less developed in newborns compared to adults, influencing the toxicity and pharmacokinetics of chloramphenicol in these populations. This differential metabolism is crucial for understanding drug effects in various age groups (Kent, Tucker, & Taranenko, 1960).
Role in Hepatic Metabolism : Chloramphenicol and its glucuronide are involved in hepatic metabolism and enterohepatic circulation processes. Studies on these aspects help in understanding the drug's pharmacokinetics and its impact on liver function (Tsai, Shum, & Chen, 1999).
Developmental and Genetic Perspectives
Impact of Developmental Changes : Understanding the developmental regulation of metabolic pathways, including glucuronide conjugation, is crucial for comprehending drug metabolism variability in childhood. This knowledge is particularly relevant for drugs like chloramphenicol (Wildt, Kearns, Leeder, & Anker, 1999).
Genetic Polymorphisms and Drug Metabolism : Genetic variations play a significant role in the metabolism of drugs, including chloramphenicol. Research into genetic polymorphisms of enzymes responsible for glucuronidation can provide insights into individual responses to medication (Chen et al., 2010).
Toxicology and Safety
Toxicity Studies in Animal Models : Studies have been conducted on various animal models to understand the toxicological aspects of chloramphenicol and its metabolites, including this compound. These findings are crucial for assessing the safety of the drug (Nouws et al., 1986).
Impact of Metabolic Alterations : Alterations in the metabolism of chloramphenicol, such as those induced by fasting or specific treatments, can affect its pharmacological implications. Understanding these changes is vital for optimizing therapeutic use and minimizing side effects (Alvin & Dixit, 1974).
Mechanism of Action
Target of Action
Chloramphenicol, the parent compound of Chloramphenicol glucuronide, primarily targets bacterial ribosomes . It binds to the 23S rRNA on the 50S subunit of bacterial ribosome and inhibits the action of peptidyl transferase .
Mode of Action
Chloramphenicol stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .
Biochemical Pathways
Chloramphenicol undergoes glucuronidation, a major route of sugar conjugation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by UDP-glucuronosyltransferases . The resulting conjugated metabolites, such as this compound, are highly water-soluble and thus suitable for excretion .
Pharmacokinetics
Chloramphenicol is metabolized primarily by the liver. In the liver, it is conjugated with glucuronic acid to form this compound, an inactive form . This metabolite is then excreted by the kidney . The elimination half-life of Chloramphenicol is approximately 4 hours .
Result of Action
The substances resulting from glucuronidation, such as this compound, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized . This increased water solubility allows for their subsequent elimination from the body through urine or feces .
Action Environment
Microbes play a vital role in the decomposition of Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches .
Safety and Hazards
Future Directions
To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .
Biochemical Analysis
Biochemical Properties
Chloramphenicol glucuronide is involved in the process of glucuronidation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . This compound binds to the cytosolic protein, cytochrome b5 reductase .
Cellular Effects
It is known that glucuronidation, the process in which this compound is involved, plays a crucial role in the metabolism of various substances in the body .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome b5 reductase . This interaction is part of the glucuronidation process, which helps to make substances more water-soluble and allows for their subsequent elimination from the body .
Metabolic Pathways
This pathway involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-PEXHWNMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960343 | |
Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-33-2 | |
Record name | Chloramphenicol 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.